molecular formula C13H16N2O6 B2553260 Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate CAS No. 893780-18-2

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

Cat. No. B2553260
M. Wt: 296.279
InChI Key: JDFBAXUKYYSTDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the Lossen rearrangement, as described in the synthesis of hydroxamic acids and ureas from carboxylic acids using Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY) . Another synthesis method reported is the alkylation of 4-nitrophenol followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . Additionally, the synthesis of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate as an insect growth regulator is detailed, highlighting the use of spectroscopic techniques for structure confirmation .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various spectroscopic techniques and theoretical calculations. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was confirmed by X-ray single crystal structure determination, and its molecular packing was analyzed using Hirshfeld surface analysis . Similarly, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was confirmed using FT-IR, NMR, and ESI-MS, with DFT calculations providing insights into molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are diverse. For example, the Lossen rearrangement is a key step in the synthesis of hydroxamic acids and ureas . The base-labile carboxyl protecting group, 2-(4-acetyl-2-nitrophenyl)ethyl (Anpe), is used in the synthesis of amino acid derivatives, demonstrating the importance of protecting groups in organic synthesis . The synthesis of ethyl 4-(4-nitrophenoxy) picolinate involves chloropicolinoyl chloride derivatives, showcasing the variety of reactions used to obtain biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using spectroscopic methods and computational chemistry. For instance, the experimental and theoretical UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate were analyzed using TD-DFT calculations . The bioactivity of compounds like ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is linked to their HOMO-LUMO energies and global reactivity descriptors, which were calculated using DFT methods . The thermal behavior of copolymers containing ethyl 2-cyano-3-phenyl-2-propenoates was studied using DSC and TGA, indicating the stability and decomposition patterns of these materials .

Scientific Research Applications

Photo-Irradiation Products

Research demonstrates the formation of 2-acetylamino-4-t-butyl-6-nitrophenols, related compounds to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, through photo-irradiation. These substances are synthesized from 1-alkoxy-4-t-butyl-2,6-dinitrobenzenes, providing a method for creating novel chemical structures (Obara, Onodera, & Hattori, 1982).

Chemical Synthesis and Crystal Structure

A study on the synthesis and crystal structure of a compound similar to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, revealed its potential as an analgesic and antidyslipidemic agent. This research provides insight into the compound's bioactivity and crystalline structure, enhancing understanding of its potential therapeutic applications (Navarrete-Vázquez et al., 2011).

Novel Copolymers

Research into novel copolymers of vinyl acetate and ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates, including compounds structurally related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, was conducted. This study focused on the synthesis and characterization of these copolymers, exploring their thermal behavior and potential applications (Wojdyla et al., 2022).

Herbicidal Activities

A 2017 study synthesized novel ethyl 2-(4-(pyridin-2-yl-oxy)phenylamino)propanoates/acetates, compounds closely related to Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate, to evaluate their herbicidal activities. This research underscores the agricultural applications of such compounds (Xu, Zhang, Wang, & Li, 2017).

properties

IUPAC Name

ethyl 2-(2-acetamido-4-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O6/c1-4-20-13(17)8(2)21-12-6-5-10(15(18)19)7-11(12)14-9(3)16/h5-8H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFBAXUKYYSTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(acetylamino)-4-nitrophenoxy]propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.